For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to O-Phospho-DL-threonine: Chemical Structure, Properties, and Experimental Considerations
This guide provides a comprehensive overview of the chemical and physical properties of O-Phospho-DL-threonine, along with detailed experimental protocols and its relevance in key signaling pathways.
Chemical Structure and Identifiers
O-Phospho-DL-threonine is a racemic mixture of the phosphorylated form of the essential amino acid threonine. The phosphate (B84403) group is attached to the hydroxyl side chain of threonine.
| Identifier | Value |
| Molecular Formula | C₄H₁₀NO₆P[1][2] |
| Molecular Weight | 199.10 g/mol [1][2] |
| SMILES String | CC(OP(O)(O)=O)C(N)C(O)=O[1] |
| InChI String | InChI=1S/C4H10NO6P/c1-2(3(5)4(6)7)11-12(8,9)10/h2-3H,5H2,1H3,(H,6,7)(H2,8,9,10)[1] |
| InChI Key | USRGIUJOYOXOQJ-UHFFFAOYSA-N[1] |
| CAS Number | 27530-80-9[1][2] |
Physicochemical Properties
A summary of the key physicochemical properties of O-Phospho-DL-threonine is presented below. Experimental data for the DL-racemate is limited; where unavailable, data for related compounds or predicted values are provided with appropriate notation.
| Property | Value | Source |
| Physical Form | White powder[1] | Sigma-Aldrich[1] |
| Melting Point | No experimental data available for the DL-form. DL-Threonine melts at 244 °C (decomposes)[3]. DL-O-Phosphoserine melts at 228 °C[4]. | ChemicalBook[3], PubChem[4] |
| Solubility | Soluble in PBS (pH 7.2) at 1 mg/mL.[5] | Cayman Chemical[5] |
| pKa Values | pKa₁ (α-carboxyl): ~2.09 (estimated from Threonine)[6][7]pKa₂ (α-ammonium): ~9.10 (estimated from Threonine)[6][7]pKa₃ (phosphate): ~6.1 (experimental, from a phosphothreonine-containing peptide)[2] | Isca Biochemicals[6], University of Calgary[7], PubMed[2] |
| Storage Temperature | -20°C[1] | Sigma-Aldrich[1] |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
The following are the experimental chemical shifts for O-Phospho-DL-threonine in D₂O at pH 7.4, obtained from the Biological Magnetic Resonance Bank (BMRB).[1]
¹H NMR Chemical Shifts:
| Atom | Chemical Shift (ppm) |
| Hα | 3.546 |
| Hβ | 4.331 |
| γ-CH₃ | 1.377 |
¹³C NMR Chemical Shifts:
| Atom | Chemical Shift (ppm) |
| Cα | 63.958 |
| Cβ | 72.343 |
| γ-CH₃ | 21.741 |
| C' (carboxyl) | 175.344 |
Fourier-Transform Infrared (FTIR) Spectroscopy
-
~3400-2500 cm⁻¹: Broad O-H and N-H stretching vibrations from the carboxyl, phosphate, and amino groups.
-
~1700 cm⁻¹: C=O stretching of the carboxylic acid.
-
~1630 cm⁻¹: N-H bending of the primary amine.
-
~1200-900 cm⁻¹: P=O and P-O stretching vibrations of the phosphate group.
Mass Spectrometry
In mass spectrometry, O-Phospho-DL-threonine can be identified by its molecular ion peak. Under collision-induced dissociation (CID), phosphothreonine-containing peptides are known to exhibit a characteristic neutral loss of phosphoric acid (H₃PO₄, 98 Da).[10] The fragmentation pattern can be complex and is dependent on the charge state of the ion.[1]
Experimental Protocols
Chemical Synthesis of O-Phospho-DL-threonine
A general method for the phosphorylation of hydroxy amino acids involves the use of phosphoryl chloride (POCl₃).[11][12] The following is an adapted protocol for the synthesis of O-Phospho-DL-threonine.
Materials:
-
DL-Threonine
-
Phosphoryl chloride (POCl₃)
-
Pyridine (B92270) (anhydrous)
-
Dioxane (anhydrous)
-
Water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Ethanol
Procedure:
-
Protection of Amino and Carboxyl Groups (Optional but Recommended): To avoid side reactions, the amino and carboxyl groups of DL-threonine should be protected prior to phosphorylation. This can be achieved using standard protecting group chemistry (e.g., Boc for the amino group and esterification for the carboxyl group).
-
Phosphorylation:
-
Dissolve the protected or unprotected DL-threonine in anhydrous pyridine and anhydrous dioxane in a flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath.
-
Slowly add a solution of phosphoryl chloride in anhydrous dioxane to the cooled threonine solution with vigorous stirring. The reaction is exothermic and should be controlled.
-
Allow the reaction to proceed at a low temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
-
Hydrolysis:
-
After the reaction is complete, slowly add water to the reaction mixture to hydrolyze any remaining phosphoryl chloride and the resulting phosphodichloridate intermediate. This step should also be performed in an ice bath.
-
Adjust the pH of the solution to neutral or slightly basic with a solution of sodium hydroxide.
-
-
Deprotection (if applicable): If protecting groups were used, they should be removed at this stage using appropriate deprotection conditions (e.g., TFA for Boc group, and saponification for an ester).
-
Purification: The crude O-Phospho-DL-threonine can be purified by ion-exchange chromatography as detailed in the next section.
-
Isolation: The purified product can be isolated by precipitation from a water/ethanol mixture and dried under vacuum.
Caption: Workflow for the chemical synthesis of O-Phospho-DL-threonine.
Purification by Ion-Exchange Chromatography
Ion-exchange chromatography is a suitable method for the purification of phosphoamino acids from a reaction mixture.[13][14][15][16][17]
Materials:
-
Strong anion exchange (SAX) resin (e.g., DEAE-Sephadex) or strong cation exchange (SCX) resin.
-
Appropriate buffers for equilibration, washing, and elution (e.g., Tris-HCl or phosphate buffers of varying pH and ionic strength).
-
Hydrochloric acid (HCl) and sodium hydroxide (NaOH) for pH adjustment.
-
Sodium chloride (NaCl) for creating a salt gradient.
Procedure:
-
Resin Selection and Equilibration:
-
At a neutral pH, O-Phospho-DL-threonine will have a net negative charge due to the phosphate and carboxyl groups. Therefore, an anion exchange resin is appropriate.
-
Pack a column with the chosen anion exchange resin and equilibrate it with a low ionic strength buffer at a neutral or slightly basic pH (e.g., 20 mM Tris-HCl, pH 7.5).
-
-
Sample Loading:
-
Dissolve the crude O-Phospho-DL-threonine in the equilibration buffer and load it onto the column.
-
-
Washing:
-
Wash the column with the equilibration buffer to remove any unbound impurities.
-
-
Elution:
-
Elute the bound O-Phospho-DL-threonine from the column using a salt gradient (e.g., 0-1 M NaCl in the equilibration buffer) or by decreasing the pH of the elution buffer.
-
Collect fractions and monitor for the presence of the product using a suitable method (e.g., TLC with ninhydrin (B49086) staining or a phosphate assay).
-
-
Desalting and Isolation:
-
Pool the fractions containing the pure product.
-
Desalt the solution if necessary (e.g., by dialysis or using a desalting column).
-
Isolate the final product by lyophilization or precipitation.
-
Caption: General workflow for purification by ion-exchange chromatography.
Serine/Threonine Kinase Assay
O-Phospho-DL-threonine can be used as a standard or a competitive inhibitor in serine/threonine kinase assays. The following is a general protocol for a colorimetric kinase assay.
Materials:
-
Serine/threonine kinase of interest
-
Kinase-specific peptide substrate (unphosphorylated)
-
O-Phospho-DL-threonine (for standard curve or inhibition studies)
-
ATP
-
Kinase reaction buffer
-
Phospho-specific antibody that recognizes the phosphorylated substrate
-
Secondary antibody conjugated to an enzyme (e.g., HRP)
-
Substrate for the secondary antibody enzyme (e.g., TMB)
-
Stop solution
-
Microplate reader
Procedure:
-
Coat Microplate: Coat the wells of a microplate with the kinase substrate.
-
Kinase Reaction:
-
Add the kinase, ATP, and kinase reaction buffer to the wells.
-
For inhibition studies, add varying concentrations of O-Phospho-DL-threonine.
-
Incubate at the optimal temperature for the kinase to allow phosphorylation of the substrate.
-
-
Detection:
-
Wash the wells to remove the reaction components.
-
Add the primary phospho-specific antibody and incubate.
-
Wash the wells and add the enzyme-conjugated secondary antibody.
-
Wash the wells and add the enzyme substrate.
-
Allow color to develop and then add the stop solution.
-
-
Measurement: Read the absorbance at the appropriate wavelength using a microplate reader. The signal intensity is proportional to the extent of substrate phosphorylation.
Serine/Threonine Phosphatase Assay
O-Phospho-DL-threonine can be used as a substrate for some serine/threonine phosphatases. The activity of the phosphatase can be determined by measuring the amount of inorganic phosphate released.[5][18]
Materials:
-
Serine/threonine phosphatase of interest
-
O-Phospho-DL-threonine
-
Phosphatase reaction buffer
-
Malachite Green reagent (or other phosphate detection reagent)
-
Phosphate standard solution
-
Microplate reader
Procedure:
-
Phosphatase Reaction:
-
In the wells of a microplate, add the phosphatase, O-Phospho-DL-threonine, and phosphatase reaction buffer.
-
Incubate at the optimal temperature for the phosphatase to allow dephosphorylation of the substrate.
-
-
Phosphate Detection:
-
Stop the reaction by adding the Malachite Green reagent. This reagent will form a colored complex with the free inorganic phosphate.
-
Incubate for color development.
-
-
Measurement: Read the absorbance at the appropriate wavelength (typically around 620-650 nm for Malachite Green).
-
Quantification: Determine the amount of phosphate released by comparing the absorbance to a standard curve generated using the phosphate standard solution.
Role in Signaling Pathways
Threonine phosphorylation is a critical post-translational modification that plays a central role in regulating numerous cellular processes, including signal transduction.[17][19][20][21] While the direct role of free O-Phospho-DL-threonine as a signaling molecule is not well-established, understanding the pathways in which threonine phosphorylation is crucial provides context for its importance.
Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway
The MAPK pathway is a key signaling cascade that regulates cell proliferation, differentiation, and survival. The activation of MAPKs requires dual phosphorylation on a threonine and a tyrosine residue in their activation loop.
Caption: Overview of the MAPK signaling pathway, highlighting threonine phosphorylation.
Akt (Protein Kinase B) Signaling Pathway
The Akt pathway is a central regulator of cell survival, growth, and metabolism. Full activation of Akt requires phosphorylation at two key residues: threonine 308 (by PDK1) and serine 473 (by mTORC2).
Caption: The Akt signaling pathway, emphasizing the critical role of threonine phosphorylation.
Safety and Handling
O-Phospho-DL-threonine is classified as a skin irritant.[1] Standard laboratory safety precautions should be taken when handling this compound. It is recommended to wear protective gloves, eye protection, and a dust mask.[1] Store the compound at -20°C.[1]
This technical guide provides a solid foundation for researchers working with O-Phospho-DL-threonine. While some experimental parameters may require optimization for specific applications, the information and protocols herein offer a valuable starting point for further investigation.
References
- 1. Fragmentation of phosphopeptides in an ion trap mass spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1H and 31P NMR spectroscopy of phosphorylated model peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phosphopeptide Fragmentation and Site Localization by Mass Spectrometry: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. application.wiley-vch.de [application.wiley-vch.de]
- 6. Random-coil chemical shifts of phosphorylated amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of Phosphorylation on Protein Backbone Dynamics and Conformational Preferences - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. Mechanistic insights into the multistage gas-phase fragmentation behavior of phosphoserine- and phosphothreonine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 12. Use of phosphorus oxychloride in synthesizing nucleotides and oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Untitled Document [ucl.ac.uk]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. Showing Compound O-Phosphothreonine (FDB027954) - FooDB [foodb.ca]
- 16. DL-Threonine CAS#: 80-68-2 [m.chemicalbook.com]
- 17. QUANTITATIVE PHOSPHOPROTEOMIC ANALYSIS OF SIGNALING NETWORK DYNAMICS - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Phosphorylated serine and threonine residues promote site-specific fragmentation of singly charged, arginine-containing peptide ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Biosynthesis and genetic encoding of phosphothreonine through parallel selection and deep sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Phosphorylation | Thermo Fisher Scientific - HK [thermofisher.com]
- 21. The crucial role of protein phosphorylation in cell signaling and its use as targeted therapy (Review) - PMC [pmc.ncbi.nlm.nih.gov]
